Cas no 2227641-89-4 ((1R)-3-amino-1-(pyrimidin-5-yl)propan-1-ol)
(1R)-3-amino-1-(pyrimidin-5-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-3-amino-1-(pyrimidin-5-yl)propan-1-ol
- 2227641-89-4
- EN300-1751026
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- Inchi: 1S/C7H11N3O/c8-2-1-7(11)6-3-9-5-10-4-6/h3-5,7,11H,1-2,8H2/t7-/m1/s1
- InChI Key: AUIJCOFAOVEIFK-SSDOTTSWSA-N
- SMILES: O[C@@H](C1=CN=CN=C1)CCN
Computed Properties
- Exact Mass: 153.090211983g/mol
- Monoisotopic Mass: 153.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 72Ų
(1R)-3-amino-1-(pyrimidin-5-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1751026-1g |
(1R)-3-amino-1-(pyrimidin-5-yl)propan-1-ol |
2227641-89-4 | 1g |
$1729.0 | 2023-09-20 | ||
| Enamine | EN300-1751026-5g |
(1R)-3-amino-1-(pyrimidin-5-yl)propan-1-ol |
2227641-89-4 | 5g |
$5014.0 | 2023-09-20 | ||
| Enamine | EN300-1751026-10g |
(1R)-3-amino-1-(pyrimidin-5-yl)propan-1-ol |
2227641-89-4 | 10g |
$7435.0 | 2023-09-20 | ||
| Enamine | EN300-1751026-0.05g |
(1R)-3-amino-1-(pyrimidin-5-yl)propan-1-ol |
2227641-89-4 | 0.05g |
$1452.0 | 2023-09-20 | ||
| Enamine | EN300-1751026-0.1g |
(1R)-3-amino-1-(pyrimidin-5-yl)propan-1-ol |
2227641-89-4 | 0.1g |
$1521.0 | 2023-09-20 | ||
| Enamine | EN300-1751026-0.25g |
(1R)-3-amino-1-(pyrimidin-5-yl)propan-1-ol |
2227641-89-4 | 0.25g |
$1591.0 | 2023-09-20 | ||
| Enamine | EN300-1751026-0.5g |
(1R)-3-amino-1-(pyrimidin-5-yl)propan-1-ol |
2227641-89-4 | 0.5g |
$1660.0 | 2023-09-20 | ||
| Enamine | EN300-1751026-1.0g |
(1R)-3-amino-1-(pyrimidin-5-yl)propan-1-ol |
2227641-89-4 | 1g |
$1729.0 | 2023-05-23 | ||
| Enamine | EN300-1751026-2.5g |
(1R)-3-amino-1-(pyrimidin-5-yl)propan-1-ol |
2227641-89-4 | 2.5g |
$3389.0 | 2023-09-20 | ||
| Enamine | EN300-1751026-5.0g |
(1R)-3-amino-1-(pyrimidin-5-yl)propan-1-ol |
2227641-89-4 | 5g |
$5014.0 | 2023-05-23 |
(1R)-3-amino-1-(pyrimidin-5-yl)propan-1-ol Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on (1R)-3-amino-1-(pyrimidin-5-yl)propan-1-ol
(1R)-3-Amino-1-(Pyrimidin-5-Yl)Propan-1-Ol: A Comprehensive Overview
The compound with CAS No 2227641-89-4, commonly referred to as (1R)-3-amino-1-(pyrimidin-5-yl)propan-1-ol, is a structurally unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its chiral center at the first carbon atom of the propane backbone, which imparts it with distinct stereochemical properties. The presence of a pyrimidine ring fused to the propane backbone further enhances its potential for various applications in drug design and materials science.
Recent studies have highlighted the importance of (1R)-3-amino derivatives in medicinal chemistry. The amino group at the third position of the propane backbone is a key functional group that facilitates hydrogen bonding, a critical interaction in bioavailability and target binding. Researchers have explored the synthesis of this compound using various methodologies, including asymmetric catalysis and enantioselective reactions, to optimize its chirality and purity. These advancements have paved the way for its potential use in developing novel therapeutic agents.
The pyrimidine ring system in (1R)-3-amino derivatives has been shown to exhibit significant biological activity. Pyrimidine moieties are known for their ability to interact with nucleic acids and proteins, making them valuable in antiviral and anticancer drug development. Recent findings suggest that this compound may act as a lead molecule for designing inhibitors targeting specific enzymes or receptors involved in disease pathways.
In terms of synthesis, the preparation of (1R)-3-amino derivatives has been optimized through green chemistry approaches. Scientists have employed catalytic asymmetric hydrogenation and enzymatic resolutions to achieve high enantiomeric excess, ensuring environmentally friendly production processes. These methods not only enhance the efficiency of synthesis but also align with current trends toward sustainable chemical manufacturing.
Moreover, computational studies using molecular docking and quantum mechanics have provided insights into the binding modes of (1R)-3-amino derivatives with target proteins. These studies have revealed that the stereochemistry at the first carbon atom significantly influences binding affinity, underscoring the importance of chirality in drug design.
Looking ahead, the potential applications of (1R)-3-amino derivatives extend beyond pharmacology into materials science. Researchers are exploring their use as building blocks for constructing advanced materials with tailored optical and electronic properties. The integration of pyrimidine moieties into polymer frameworks could lead to innovative materials for optoelectronic devices.
In conclusion, (1R)-3-amino derivatives represent a promising class of compounds with diverse applications across multiple disciplines. Continued research into their synthesis, biological activity, and material properties will undoubtedly unlock new possibilities for their utilization in both therapeutic and industrial contexts.
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